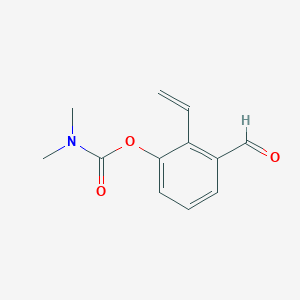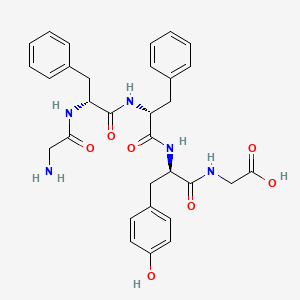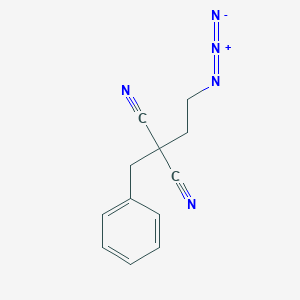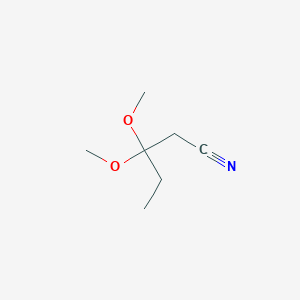![molecular formula C22H38N4O2 B12588851 2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide CAS No. 642444-36-8](/img/structure/B12588851.png)
2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes hexylamino and phenylacetamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Hexylamino Acetyl Intermediate: This step involves the reaction of hexylamine with acetic anhydride under controlled conditions to form hexylamino acetyl intermediate.
Coupling with Phenylacetamide: The intermediate is then coupled with phenylacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It can be utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(hexylamino)phenylacetamide
- N-(2-hexylamino)phenylacetamide
- 2-(hexylamino)-N-(2-phenylacetamido)acetamide
Uniqueness
2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide stands out due to its dual hexylamino and phenylacetamide groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity.
Properties
CAS No. |
642444-36-8 |
|---|---|
Molecular Formula |
C22H38N4O2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C22H38N4O2/c1-3-5-7-11-15-23-17-21(27)25-19-13-9-10-14-20(19)26-22(28)18-24-16-12-8-6-4-2/h9-10,13-14,23-24H,3-8,11-12,15-18H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
ZIEDYHFZKCMUFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC(=O)NC1=CC=CC=C1NC(=O)CNCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane](/img/structure/B12588770.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]-](/img/structure/B12588775.png)

![3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12588792.png)
![Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-](/img/structure/B12588796.png)


![2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B12588810.png)


![5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12588846.png)



